2-Nitroisophthalic acid

Overview

Description

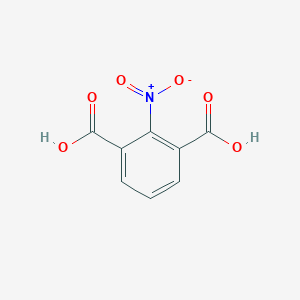

2-Nitroisophthalic acid (C₈H₅NO₆, CAS: 21161-11-5) is a nitro-substituted derivative of isophthalic acid, where the nitro group occupies the 2-position on the benzene ring. Its molecular structure (Fig. 1) features two carboxylic acid groups at the 1- and 3-positions and a nitro group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitroisophthalic acid can be synthesized through the nitration of isophthalic acid. The process typically involves the use of mixed acids, such as fuming nitric acid and concentrated sulfuric acid, as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the isophthalic acid .

Industrial Production Methods

In industrial settings, the continuous nitration method is often employed. This method involves the use of a micromixer to uniformly mix the reactants, followed by a coil reactor to control the residence time, temperature, and flow rate. The reaction mixture is then cooled in an ice water bath, and the product is separated by dilution and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Nitroisophthalic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used under basic conditions.

Major Products

Reduction: The major product is 2-aminoisophthalic acid.

Substitution: Depending on the substituent, various derivatives of isophthalic acid can be formed.

Scientific Research Applications

Catalytic Applications

2-Nitroisophthalic acid has been extensively studied for its role in catalysis, particularly in the formation of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation, and catalysis.

Case Study: Copper Nitroisophthalates

Research involving copper nitroisophthalates synthesized from this compound has shown significant catalytic activity. The compounds were characterized using various techniques including elemental analysis and thermogravimetric analysis (TGA). They demonstrated potential for cyanosilylation reactions, showcasing their utility as Lewis acid catalysts .

| Property | Value |

|---|---|

| Structure | Paddle wheel and infinite Cu−O(H)−Cu chains |

| Magnetic Behavior | Antiferromagnetic |

| Catalytic Activity | Active for cyanosilylation of imines |

Material Science

The compound's ability to form stable complexes with metals makes it valuable in material science. Its derivatives are utilized to create advanced materials with tailored properties.

Case Study: Metal-Organic Frameworks

Recent studies have developed Zn(II)-based MOFs using this compound, which exhibited rapid selective adsorption capabilities and efficient photocatalytic degradation of hazardous dyes in aqueous solutions. This highlights the compound's potential in environmental applications .

| Framework Type | Adsorption Capacity | Photocatalytic Efficiency |

|---|---|---|

| Zn-MOFs | High | Effective |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various pharmaceuticals. Its derivatives are explored for use in X-ray contrast media due to their hydrophilic nature and low toxicity.

Case Study: X-Ray Contrast Agents

A novel class of triiodinated isophthalic acid diamides derived from this compound has been developed as nonionic X-ray contrast media. These compounds exhibit excellent compatibility and low viscosity, making them suitable for various diagnostic applications .

| Property | Value |

|---|---|

| Iodine Concentration | 50-400 mg I/ml |

| Dosage Range | 2-500 ml |

| Toxicity Profile | Low neurotoxicity |

Analytical Applications

This compound is also utilized in analytical chemistry for the development of chromatographic methods and cell analysis techniques.

Case Study: Cell Analysis Methods

The compound is employed in cell culture and gene therapy solutions, providing a basis for innovative analytical methodologies that enhance the understanding of cellular processes .

Mechanism of Action

The mechanism of action of 2-nitroisophthalic acid primarily involves its ability to undergo chemical transformations due to the presence of the nitro group. The nitro group is highly reactive and can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

4-Nitroisophthalic Acid (C₈H₅NO₆)

The positional isomer of 2-nitroisophthalic acid, with the nitro group at the 4-position, exhibits distinct structural and functional properties:

Key Differences :

- The 4-nitro isomer forms weaker π-π interactions (centroid separation: 3.893 Å) compared to the 1D hydrogen-bonded chains in the 2-nitro isomer .

- The nitro group’s position affects molecular planarity, influencing solubility and coordination chemistry.

Isophthalic Acid (C₈H₆O₄, CAS: 121-91-5)

The parent compound lacks the nitro group, resulting in reduced acidity and altered reactivity:

Key Differences :

- The nitro group in this compound increases its electron-withdrawing character, making it more reactive in substitution reactions compared to isophthalic acid.

Other Nitro-Substituted Analogues

- 5-Nitroisophthalic Acid: Limited structural data, but positional isomerism likely leads to distinct hydrogen-bonding patterns and coordination behavior.

- 2-Nitroterephthalic Acid : A meta isomer with nitro and carboxyl groups in different positions, altering crystal packing and ligand properties.

Biological Activity

2-Nitroisophthalic acid (C₈H₅N₁O₆) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features two carboxylic acid groups and a nitro group attached to an isophthalic acid backbone. The presence of the nitro group significantly influences the compound's biological activity by modifying its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅N₁O₆ |

| Molecular Weight | 195.13 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in water |

1. Antimicrobial Activity

Recent studies have indicated that nitro compounds, including this compound, exhibit significant antimicrobial properties. The nitro group facilitates redox reactions that can lead to microbial cell death. Research shows that such compounds can act against various bacteria and fungi by disrupting cellular processes through the formation of reactive nitrogen species (RNS) .

2. Anti-inflammatory Effects

This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in inflammation and tissue remodeling. In animal models, it demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

3. Vasodilatory Activity

The compound also exhibits vasodilatory effects, likely due to the release of nitric oxide (NO) upon bio-reduction of the nitro group. This mechanism enhances intracellular cGMP levels, leading to relaxation of vascular smooth muscle and subsequent vasodilation, which is beneficial in treating cardiovascular diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Reactions : The nitro group can undergo reduction to form amine derivatives, which may interact with various biomolecules, influencing their function.

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammatory pathways, providing a basis for its anti-inflammatory properties.

- Nitric Oxide Donation : The release of NO contributes to its vasodilatory effects, impacting blood flow and vascular health.

Case Studies

-

Study on Anti-inflammatory Properties :

A study evaluated the effects of this compound on inflammation in a rat model. Results showed a significant reduction in paw edema and inflammatory markers when treated with the compound compared to controls . -

Antimicrobial Efficacy :

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-nitroisophthalic acid, and how can reaction conditions be optimized for higher yields?

A common method involves oxidizing 1,3-dimethyl-2-nitrobenzene with potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) at 95°C for 23 hours, achieving an 88% yield . Key variables for optimization include:

- Oxidizing agent stoichiometry : Excess KMnO₄ ensures complete oxidation of methyl groups to carboxylates.

- Temperature control : Prolonged heating at 95°C prevents intermediate precipitation.

- Acidification protocol : Gradual addition of 2M HCl to pH 1 minimizes side reactions during crystallization.

Alternative routes (e.g., nitration of isophthalic acid) may require careful control of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-nitration or decomposition.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FT-IR/NMR : Confirm functional groups (e.g., nitro stretches at ~1520 cm⁻¹, carboxylic acid protons at δ 12-14 ppm in DMSO-d₆) .

- X-ray diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly addressing potential disorder in nitro or carboxyl groups .

- Purity validation : Employ HPLC or elemental analysis to verify absence of byproducts (e.g., unreacted starting material or mono-carboxylated intermediates).

Q. What safety protocols are essential when handling this compound in the laboratory?

- Engineering controls : Use fume hoods to minimize inhalation of dust or vapors .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required for powder handling .

- Waste disposal : Neutralize acidic residues before disposal, adhering to local regulations for nitroaromatic compounds .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs), and what challenges arise in its coordination chemistry?

The nitro and carboxyl groups enable diverse coordination modes with metal nodes (e.g., Zn²⁺, Cu²⁺), forming secondary building units (SBUs) for porous frameworks . Challenges include:

- Steric hindrance : The nitro group may limit access to metal centers, requiring tailored solvent conditions (e.g., DMF/water mixtures) to enhance linker mobility.

- Electronic effects : The electron-withdrawing nitro group can reduce carboxylate basicity, affecting metal-ligand bond strength. Computational modeling (e.g., DFT) aids in predicting SBU stability .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved when analyzing this compound derivatives?

- Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine split positions for disordered nitro groups .

- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Twinning detection : Apply PLATON’s TWIN analysis to identify twin laws and refine structures with BASF parameters .

Q. What strategies validate contradictory thermodynamic data (e.g., enthalpy of formation) for this compound?

- Cross-reference databases : Compare NIST-reported values (e.g., ΔfH°solid) with experimental measurements using bomb calorimetry .

- Purity verification : Contradictions often arise from impurities; validate samples via DSC (melting point consistency) and CHN analysis .

- Error estimation : Report uncertainties in calorimetric data (e.g., ±2 kJ/mol) to align with IUPAC guidelines for reproducibility .

Q. How can researchers ensure experimental reproducibility in synthetic and analytical workflows for this compound?

- Documentation standards : Follow Beilstein Journal guidelines, detailing reagent sources (e.g., Sigma-Aldridge batch numbers), instrument calibration, and step-by-step protocols .

- Data transparency : Publish raw spectroscopic/crystallographic data in supplementary materials, enabling independent validation .

- Negative results reporting : Disclose failed attempts (e.g., alternative solvents or catalysts) to guide future optimization .

Q. Methodological Best Practices

- Literature reviews : Use Google Scholar and SciFinder to prioritize peer-reviewed studies post-2000, filtering for PDFs from authoritative journals (e.g., J. Org. Chem., Inorg. Chem.) .

- Citation ethics : Cite primary sources for synthetic methods (e.g., oxidation protocols) rather than review articles .

- Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) with full refinement details .

Properties

IUPAC Name |

2-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHWDGJDQYAFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175396 | |

| Record name | 2-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21161-11-5 | |

| Record name | 2-Nitro-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21161-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroisophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021161115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitroisophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitroisophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H9GDZ2GTY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.